IWP-2

Vue d'ensemble

Description

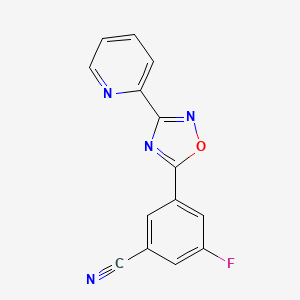

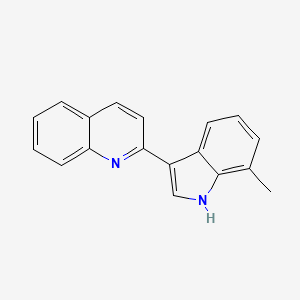

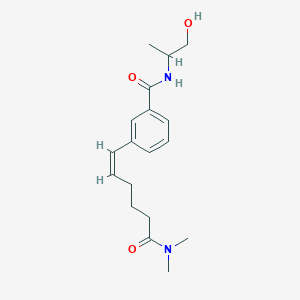

IWP-2 est un inhibiteur de petite molécule qui cible la voie de signalisation WNT en inhibant l'enzyme Porcupine. Porcupine est une acyltransférase liée à la membrane responsable de la palmitoylation des protéines WNT, ce qui est essentiel pour leur sécrétion et leur capacité de signalisation . La formule chimique de this compound est C₂₂H₁₈N₄O₂S₃, et sa masse moléculaire est de 466,6 g/mol .

Applications De Recherche Scientifique

IWP-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: this compound is used as a tool compound to study the WNT signaling pathway and its role in various biological processes.

Biology: It is employed to investigate the role of WNT signaling in stem cell differentiation, tissue regeneration, and development.

Medicine: this compound is used in cancer research to explore the relationship between WNT signaling and tumor growth.

Mécanisme D'action

Target of Action

IWP-2 primarily targets a membrane-bound O-acyltransferase known as Porcupine (Porcn) . Porcn plays a crucial role in the palmitoylation of WNT proteins, a process that is essential for WNT secretion and signaling capability .

Mode of Action

This compound inhibits the WNT pathway by specifically targeting Porcn . By inhibiting Porcn, this compound prevents the palmitoylation of WNT proteins, thereby blocking WNT secretion and signaling capability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the WNT signaling pathway . By inhibiting Porcn, this compound prevents the activation of this pathway, leading to a decrease in WNT secretion and signaling .

Pharmacokinetics

It’s known that this compound is an inhibitor of wnt processing and secretion with an ic50 of 27 nm .

Result of Action

The inhibition of the WNT pathway by this compound has several effects at the molecular and cellular levels. It suppresses the self-renewal of mouse embryonic stem (ES) cells and supports their conversion to epiblast-like stem cells . It also inhibits the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells, demonstrating the importance of WNT signaling in these processes . Furthermore, this compound promotes cardiomyocyte differentiation from human pluripotent stem cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in vivo studies have shown that this compound can cause a significant reduction in the uptake of blue beads as well as E. coli as assessed by CFUs in peritoneal lavage cells within 2 hours . In addition, the levels of TNF-α and IL-6 in the lavage fluid of the corresponding mice are reduced by 2-4-fold compared with control values . Interestingly, this compound even induces a considerable increase in the secretion of the anti-inflammatory cytokine IL-10 .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

IWP-2 peut être synthétisé par un procédé en plusieurs étapes impliquant la réaction de divers intermédiaires. Une voie synthétique courante implique la réaction de la 6-méthyl-2-benzothiazolylamine avec le 3,4,6,7-tétrahydro-4-oxo-3-phénylthiéno[3,2-d]pyrimidine-2-thiol en présence d'anhydride acétique . La réaction est généralement effectuée sous reflux, suivie d'une purification par chromatographie sur colonne.

Méthodes de production industrielle

La production industrielle d'this compound implique le passage à l'échelle de la voie synthétique mentionnée ci-dessus. Le processus comprend l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, afin d'obtenir un rendement et une pureté élevés. Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie liquide haute performance (HPLC) afin d'assurer une pureté ≥98% .

Analyse Des Réactions Chimiques

Types de réactions

IWP-2 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les amides et les thioéthers. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les halogénoalcanes et les chlorures d'acyle. Les réactions sont généralement effectuées en présence d'une base comme la triéthylamine.

Réactions d'oxydation : Des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réactions de réduction : Des réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les halogénoalcanes peuvent produire des dérivés alkylés de this compound, tandis que les réactions d'oxydation peuvent produire des sulfoxydes ou des sulfones .

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .

Chimie : this compound est utilisé comme un composé outil pour étudier la voie de signalisation WNT et son rôle dans divers processus biologiques.

Biologie : Il est utilisé pour étudier le rôle de la signalisation WNT dans la différenciation des cellules souches, la régénération tissulaire et le développement.

Médecine : this compound est utilisé dans la recherche sur le cancer pour explorer la relation entre la signalisation WNT et la croissance tumorale.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme Porcupine, qui est responsable de la palmitoylation des protéines WNT. Cette inhibition empêche la sécrétion et la capacité de signalisation des protéines WNT, bloquant ainsi la voie de signalisation WNT . Les cibles moléculaires de this compound comprennent l'enzyme Porcupine et les composants en aval de la voie de signalisation WNT, tels que le récepteur Lrp6 et la β-caténine .

Comparaison Avec Des Composés Similaires

IWP-2 est unique en sa capacité à inhiber sélectivement l'enzyme Porcupine et à bloquer la signalisation WNT. Des composés similaires comprennent IWP-4 et LGK-974, qui ciblent également la voie de signalisation WNT mais peuvent avoir des mécanismes d'action ou des profils de sélectivité différents .

IWP-4 : Un autre inhibiteur de Porcupine ayant un mécanisme d'action similaire mais une structure chimique différente.

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKPZSMRWPJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366724 | |

| Record name | IWP-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686770-61-6 | |

| Record name | IWP-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

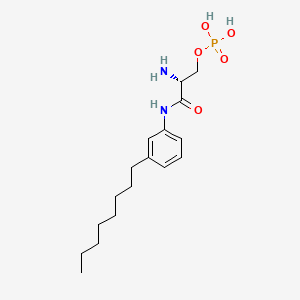

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

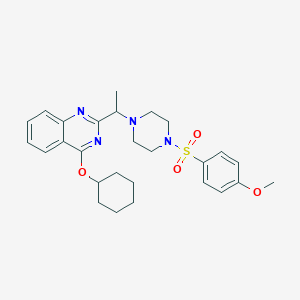

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)